4-Nitrochalcone oxide
Description
Contextualization of Chalcones and Chalcone (B49325) Epoxides in Organic and Medicinal Chemistry
Chalcones, chemically defined as 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to flavonoids and isoflavonoids, found in a variety of plants. rasayanjournal.co.incore.ac.uk Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govbiosynth.com This structural motif is responsible for the characteristic reactivity of chalcones and serves as a template for a wide range of biological activities. ijarsct.co.in The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and ketone. biosynth.comijarsct.co.in
The introduction of an epoxide ring to the chalcone backbone gives rise to chalcone epoxides. This three-membered ring is a highly reactive functional group that can undergo various chemical transformations. ontosight.ai The epoxidation of chalcones, often carried out using reagents like hydrogen peroxide, creates a new class of compounds with altered chemical and biological properties. ontosight.airu.ac.bd Chalcone epoxides are considered important synthetic intermediates in both organic and medicinal chemistry. scilit.cominrae.fr They have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, sometimes exhibiting different or enhanced potency compared to their parent chalcones. ru.ac.bdscilit.com
Significance of Nitro-Substitution in Chalcone Chemistry and Bioactivity
The introduction of a nitro group (NO₂) to the chalcone scaffold can profoundly influence its electronic properties and, consequently, its biological activity. mdpi.comtaylorandfrancis.com The nitro group is strongly electron-withdrawing, which can alter the reactivity of the molecule and its ability to interact with biological targets such as enzymes and proteins. taylorandfrancis.com The position of the nitro group on the aromatic rings is crucial and can lead to differential biological effects. mdpi.comdoaj.orgcolab.ws
Nitro-substituted chalcones have been the subject of numerous studies and have demonstrated a broad spectrum of pharmacological activities. These include anti-inflammatory, vasorelaxant, antibacterial, and anticancer effects. rasayanjournal.co.inmdpi.comresearchgate.net For instance, certain nitrochalcones have shown potent anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX). mdpi.com The presence of the nitro group is considered of paramount importance due to the polar and electronic properties it imparts, enabling interactions with specific targets involved in various disease pathways. mdpi.com
Overview of Current Research Landscape on 4-Nitrochalcone (B191975) Oxide
While extensive research exists on both chalcone epoxides and nitrochalcones individually, the specific compound 4-Nitrochalcone oxide remains a relatively underexplored area of study. The current research landscape, therefore, is largely inferential, drawing upon the known characteristics of its parent structures.
Research on 4-nitrochalcone has highlighted its potential as an antitumor, leishmanicidal, and antibacterial agent. rasayanjournal.co.inresearchgate.netnih.govnih.gov Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. researchgate.netnih.gov Furthermore, its efficacy against Leishmania amazonensis has been documented. nih.gov
The epoxidation of 4-nitrochalcone to form This compound would introduce a reactive epoxide ring, a feature known to be important for certain biological activities in the broader class of chalcone epoxides. ru.ac.bd The combination of the nitro group's electron-withdrawing nature and the epoxide's reactivity could lead to novel biological properties. For example, a study on 2'-hydroxy-4-nitrochalcone epoxide suggests its potential as a synthetic intermediate and hints at its bioactivity. core.ac.ukru.ac.bd
Future research will likely focus on the synthesis of this compound and the systematic evaluation of its biological profile. Key areas of investigation will include its anticancer, antimicrobial, and anti-inflammatory potential, building upon the knowledge base of its constituent chemical motifs. The exploration of its mechanism of action at a molecular level will be crucial to understanding its therapeutic potential. biosynth.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
27730-03-6 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
[3-(4-nitrophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11NO4/c17-13(10-4-2-1-3-5-10)15-14(20-15)11-6-8-12(9-7-11)16(18)19/h1-9,14-15H |
InChI Key |
QGQILXBVXCHHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 4 Nitrochalcone Oxide
Epoxide Ring-Opening Reactions
The three-membered epoxide ring of 4-Nitrochalcone (B191975) oxide is characterized by significant ring strain, rendering it susceptible to ring-opening reactions through various mechanisms. These reactions are fundamental to the derivatization of the chalcone (B49325) scaffold, allowing for the introduction of a wide range of functional groups and the formation of vicinal difunctionalized products. The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions and the nature of the nucleophile.
Nucleophilic Ring-Opening Reactions
Under neutral or basic conditions, the ring-opening of 4-Nitrochalcone oxide proceeds via a classic SN2 mechanism. Strong nucleophiles attack one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance from the adjacent phenyl and 4-nitrophenyl groups, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide ring. This regioselectivity is a hallmark of SN2 reactions on unsymmetrical epoxides. A variety of nucleophiles can be employed in this transformation, leading to a diverse array of products. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the final product.
Common nucleophilic ring-opening reactions include:
Hydrolysis: Using hydroxide (B78521) ions (OH⁻) or water, the epoxide is opened to form a diol.
Alcoholysis: Alkoxide ions (RO⁻) or alcohols (ROH) react to form β-hydroxy ethers.
Aminolysis: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) can be used to synthesize β-amino alcohols.
Azidolysis: The use of sodium azide (B81097) (NaN₃) introduces an azide functional group, yielding a β-azido alcohol, which is a valuable precursor for the synthesis of β-amino alcohols and aziridines.
Thiolysis: Thiols (RSH) can open the epoxide ring to produce β-hydroxy sulfides.
| Nucleophile (Reagent) | Product Structure | Product Name |
|---|---|---|
| OH⁻ / H₂O | 1-hydroxy-1-(4-nitrophenyl)-3-phenyl-1,2-propanediol | |
| CH₃O⁻ / CH₃OH | 2-hydroxy-1-methoxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | |
| NH₃ | 2-amino-1-hydroxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | |
| N₃⁻ (NaN₃) | 2-azido-1-hydroxy-1-(4-nitrophenyl)-3-phenylpropan-1-one |
Electrophilic Ring-Opening Reactions
In the presence of an acid catalyst, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. The mechanism of the subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. The positive charge on the protonated epoxide is stabilized by the adjacent phenyl and 4-nitrophenyl rings. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (the benzylic carbon), which can better stabilize the developing partial positive charge. This regioselectivity is in contrast to that observed under basic conditions.
Key electrophilic ring-opening reactions include:
Acid-Catalyzed Hydrolysis: In aqueous acid (H₃O⁺), the epoxide opens to form a diol.
Acid-Catalyzed Alcoholysis: In the presence of an alcohol and an acid catalyst (e.g., ROH/H⁺), a β-alkoxy alcohol is formed.
Reaction with Hydrogen Halides: Anhydrous hydrogen halides (HX) can open the epoxide to yield a halohydrin.
| Reagent | Product Structure | Product Name |
|---|---|---|
| H₃O⁺ | 1-hydroxy-1-(4-nitrophenyl)-3-phenyl-1,2-propanediol | |
| CH₃OH / H⁺ | 1-hydroxy-2-methoxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | |
| HBr | 2-bromo-1-hydroxy-1-(4-nitrophenyl)-3-phenylpropan-1-one |
Stereochemical Outcomes of Ring-Opening Reactions
The stereochemistry of the epoxide ring-opening is a critical aspect of these transformations. For nucleophilic ring-opening reactions that proceed via an SN2 mechanism, the nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond. This backside attack results in an inversion of the stereochemical configuration at the site of attack. Consequently, the two functional groups introduced in the product will have an anti relationship to each other.
Synthesis of Heterocyclic Scaffolds from this compound
This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The reactions typically involve a bifunctional nucleophile that first opens the epoxide ring and then undergoes an intramolecular cyclization.
Formation of Five-Membered Heterocycles
Five-membered heterocyclic rings such as pyrazoles and isoxazoles can be synthesized from this compound. These syntheses rely on the reaction with dinucleophilic reagents.
Pyrazoles: The reaction of this compound with hydrazine (B178648) (H₂NNH₂) is a plausible route to pyrazole (B372694) derivatives. The reaction likely proceeds through an initial nucleophilic attack by one of the nitrogen atoms on an epoxide carbon, leading to a β-hydroxy hydrazine intermediate. Subsequent intramolecular cyclization and dehydration would yield the corresponding pyrazoline, which can be oxidized to the aromatic pyrazole.
Isoxazoles: Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) can lead to the formation of isoxazoles. The initial ring-opening would form a β-hydroxy oxime. This intermediate can then undergo cyclization and dehydration to afford the isoxazole (B147169) ring system.
| Reagent | Heterocyclic Product |
|---|---|
| Hydrazine (H₂NNH₂) | |
| Hydroxylamine (NH₂OH) |
Formation of Six-Membered Heterocycles
The synthesis of six-membered heterocycles from this compound is also a feasible transformation, providing access to important scaffolds like pyrimidines.
Pyrimidines: The reaction of this compound with urea (B33335) (H₂N(CO)NH₂) or thiourea (B124793) (H₂N(CS)NH₂) in the presence of a base is a potential method for synthesizing dihydropyrimidine (B8664642) derivatives. The mechanism would involve the initial nucleophilic ring-opening of the epoxide by one of the amino groups, followed by an intramolecular cyclization of the other amino group onto the ketone carbonyl. Subsequent dehydration would lead to the formation of the six-membered heterocyclic ring.
| Reagent | Heterocyclic Product |
|---|---|
| Urea (H₂N(CO)NH₂) |
Multi-Component Reactions Involving this compound
Currently, there is a notable scarcity of published research specifically detailing the participation of this compound in multi-component reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. While the broader class of compounds, chalcones, are known to participate in various MCRs to generate diverse heterocyclic scaffolds, the reactivity of their epoxide derivatives, such as this compound, in this context remains an underexplored area of chemical synthesis. rsc.org
The epoxide ring of this compound introduces a reactive electrophilic site, which could potentially engage in ring-opening reactions with nucleophiles generated in situ during a multi-component reaction sequence. However, without specific experimental data, any proposed MCRs involving this compound would be purely speculative. Future research may yet uncover the utility of this compound as a building block in novel MCRs for the synthesis of complex molecular architectures.
Chemical Modifications of the Nitro Group
The nitro group of this compound is a versatile functional group that can be chemically modified to yield a variety of derivatives with potentially new chemical and biological properties. The most common transformation of an aromatic nitro group is its reduction to an amino group, which then serves as a key intermediate for further derivatization. While specific studies on the reduction of the nitro group in this compound are not extensively documented, the well-established methodologies for the reduction of aromatic nitro compounds are expected to be applicable. masterorganicchemistry.com
The choice of reducing agent is crucial to ensure selectivity, particularly to avoid the unwanted opening of the epoxide ring or reduction of the carbonyl group. Several methods are available for the reduction of aromatic nitro groups, each with its own advantages in terms of mildness, selectivity, and functional group tolerance. wikipedia.org
Commonly employed methods for the reduction of aromatic nitro compounds that could potentially be applied to this compound include:
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. masterorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.org The reaction conditions, including pressure and temperature, can often be controlled to achieve selective reduction of the nitro group.
Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions are generally robust and high-yielding.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It offers a milder alternative to using pressurized hydrogen gas.
The successful reduction of the nitro group in this compound would yield 4-aminochalcone oxide, a valuable intermediate for the synthesis of a wide range of derivatives through reactions targeting the newly formed amino group, such as acylation, alkylation, and diazotization followed by substitution. The presence of the epoxide ring in such a molecule would offer further opportunities for intramolecular or intermolecular reactions to construct complex heterocyclic systems. The synthesis of related compounds, such as 2'-hydroxy-4-nitrochalcone epoxide, has been reported, indicating that the 4-nitrochalcone epoxide scaffold is synthetically accessible for such transformations. ru.ac.bd
Below is a table summarizing various reagents that are commonly used for the reduction of aromatic nitro groups and could be considered for the modification of this compound.
| Reagent System | Description | Potential Advantages for this compound |
| H₂/Pd-C | Catalytic hydrogenation using palladium on carbon. | High efficiency; potential for selectivity under controlled conditions. |
| Fe/HCl | Iron metal in the presence of hydrochloric acid. | Cost-effective and reliable method. |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate. | A mild reducing agent, often used for selective reductions. |
| Na₂S₂O₄ | Sodium dithionite. | Can be used in aqueous or mixed aqueous-organic systems. |
| Zn/NH₄Cl | Zinc dust in the presence of ammonium chloride. | A relatively mild and neutral reduction method. |
Further research is necessary to explore the specific reaction conditions required for the selective modification of the nitro group in this compound without affecting the epoxide and carbonyl functionalities.
Advanced Spectroscopic and Structural Elucidation of 4 Nitrochalcone Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the atomic connectivity and stereochemical arrangement within the 4-Nitrochalcone (B191975) oxide molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.
Proton NMR (¹H NMR) is particularly crucial for determining the relative stereochemistry of the epoxide ring. The protons on the oxirane ring, designated as H-α and H-β, exhibit characteristic chemical shifts and scalar (J) coupling.
In related chalcone (B49325) epoxides, the protons of the oxirane ring typically appear as doublets in the range of δ 4.0–4.5 ppm. researchgate.net The vicinal coupling constant (³Jα,β) between these two protons is diagnostic of the ring's configuration. A small coupling constant, typically in the range of 2–4 Hz, is indicative of a trans relationship between the protons. researchgate.net This is because, in the trans isomer, the dihedral angle between H-α and H-β is close to 90°, which, according to the Karplus equation, corresponds to a minimal J-coupling value. Conversely, a larger coupling constant (typically > 5 Hz) would suggest a cis configuration. For 4-Nitrochalcone oxide, the expected trans configuration, resulting from the epoxidation of trans-4-Nitrochalcone, would be confirmed by a small ³J value (~2 Hz).
The aromatic protons of the benzoyl and 4-nitrophenyl groups would appear in the downfield region (δ 7.5–8.5 ppm), with splitting patterns consistent with their substitution. The protons on the 4-nitrophenyl ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.
Table 1: Expected ¹H NMR Data for trans-4-Nitrochalcone Oxide (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α (oxirane) | ~4.1 | d | ~2.0 |
| H-β (oxirane) | ~4.3 | d | ~2.0 |
| Aromatic-H (benzoyl) | 7.5 - 8.1 | m | - |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 190–195 ppm. The carbons of the epoxide ring (C-α and C-β) are expected to resonate in the range of δ 55–65 ppm. The aromatic carbons will appear between δ 120–150 ppm, with the carbon bearing the nitro group (C-NO₂) being significantly deshielded.
A Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) experiment would be used to differentiate the types of carbon atoms. This experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) would also be visible. For this compound, DEPTQ would confirm the presence of the CH signals from the epoxide and aromatic rings and the quaternary carbons.
Table 2: Expected ¹³C NMR and DEPTQ Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPTQ Signal |
|---|---|---|
| C=O | ~192 | Quaternary (Visible) |
| C-α (oxirane) | ~62 | CH (Positive) |
| C-β (oxirane) | ~60 | CH (Positive) |
| Aromatic C-H | 124 - 135 | CH (Positive) |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-α and H-β, confirming their scalar coupling and adjacency on the epoxide ring. This provides definitive evidence for the α,β-epoxy ketone fragment.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes one-bond correlations. It would show cross-peaks connecting H-α to C-α and H-β to C-β, allowing for the unambiguous assignment of the proton and carbon signals of the oxirane ring. ekb.eg
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:
A correlation from the H-α proton to the carbonyl carbon (C=O), confirming the connectivity of the epoxide ring to the benzoyl group.
Correlations from H-β to the carbons of the 4-nitrophenyl ring.
Correlations from the ortho-protons of the benzoyl group to the carbonyl carbon.
Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular constitution and stereochemistry of this compound. morressier.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
The IR and Raman spectra of this compound are dominated by vibrations from its key functional groups. The most significant difference from its precursor, 4-Nitrochalcone, is the absence of the alkene C=C stretching band and the appearance of bands characteristic of the oxirane ring.
Carbonyl Group (C=O): A strong, sharp absorption band for the conjugated ketone C=O stretching is expected in the IR spectrum, typically around 1670–1690 cm⁻¹.
Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) around 1510–1530 cm⁻¹ and a symmetric stretch (νs) around 1340–1350 cm⁻¹. researchgate.net
Epoxide Ring (C-O-C): The oxirane ring has several characteristic vibrations. The asymmetric C-O-C stretching, often referred to as the "ring breathing" mode, typically appears as a band of moderate intensity around 1250 cm⁻¹. Other C-O stretching and ring deformation modes are expected in the 800–950 cm⁻¹ region.
Aromatic Rings: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450–1600 cm⁻¹ region.
Table 3: Principal Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | ~1680 | Strong |
| NO₂ (Nitro) | Asymmetric Stretching | ~1520 | Strong |
| NO₂ (Nitro) | Symmetric Stretching | ~1345 | Strong |
| Epoxide Ring | Asymmetric C-O-C Stretch | ~1250 | Medium |
| Epoxide Ring | Ring Deformation | 800 - 950 | Medium-Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |
Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The molecule possesses rotational freedom around the single bonds connecting the epoxide ring to the benzoyl group and the 4-nitrophenyl group. Different spatial arrangements (conformers) can lead to subtle shifts in the vibrational frequencies of the associated functional groups, particularly the C=O and epoxide ring modes.
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers can be identified. For instance, variations in the dihedral angle between the plane of the carbonyl group and the epoxide ring would influence the C=O stretching frequency. While these shifts may be small, they can sometimes be resolved in high-resolution spectra or through temperature-dependent studies, allowing for the characterization of the dominant conformation in the solid state or in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular ion peak (M+) is expected to appear at a mass-to-charge ratio (m/z) of 269, corresponding to its molecular weight.
While detailed fragmentation data for this compound is not extensively available in the reviewed literature, analysis of the closely related isomer, trans-3-(3-nitrophenyl)oxiran-2-ylmethanone, shows a molecular ion (M+) at m/z 269 with 20% relative intensity. nih.gov The major fragmentation pathways for chalcones and their derivatives often involve cleavage at the bonds adjacent to the carbonyl group and the epoxide ring. For the 3-nitro isomer, prominent fragments are observed at m/z 105 (PhCO+, 100% intensity) and m/z 77 (Ph+, 60% intensity). nih.gov These fragments arise from the cleavage of the bond between the carbonyl carbon and the epoxide ring, leading to the formation of the stable benzoyl cation and the subsequent loss of a carbonyl group to form the phenyl cation. It is plausible that this compound would exhibit a similar fragmentation pattern.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [C₁₅H₁₁NO₄]⁺ | Molecular Ion | 269 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
| [C₈H₆NO₃]⁺ | Nitrophenyl-epoxy fragment | 176 |
| [C₇H₄NO₂]⁺ | Nitrobenzoyl cation | 150 |
Note: This table is based on expected fragmentation patterns and data from related isomers, as specific experimental data for this compound was not found in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
For comparison, the crystal structure of the related compound, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one (a chalcone, not an epoxide), reveals a nearly planar molecular conformation. researchgate.net In the crystal of the 3-nitro isomer of chalcone oxide, a number of C—H⋯O intermolecular interactions, involving the oxygen atoms of both the nitro and the benzoyl groups, are responsible for stabilizing the crystal structure. nih.gov It is likely that similar weak hydrogen bonds and potentially π–π stacking interactions govern the crystal packing of this compound.
The this compound molecule contains two chiral centers at the carbons of the oxirane ring. Therefore, it can exist as enantiomers. X-ray crystallography of a single crystal grown from a non-racemic source can be used to determine the absolute configuration of a chiral molecule. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, often requiring the presence of a heavier atom. Without access to the specific crystallographic data for a chirally resolved crystal of this compound, its absolute configuration cannot be discussed. The related structure of trans-3-(3-nitrophenyl)oxiran-2-ylmethanone was refined as a two-component inversion twin, which is common for racemic compounds crystallizing in a chiral space group. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), shape index, and curvedness to identify and characterize different types of contacts, such as hydrogen bonds and van der Waals interactions. mdpi.com
A detailed Hirshfeld surface analysis for this compound cannot be performed without the crystallographic information file (CIF). However, analyses of related nitro-substituted chalcones and other molecular crystals highlight the common types of interactions. researchgate.netmdpi.com For these types of molecules, the most significant contributions to the crystal packing typically come from H···H, C···H, and O···H contacts. mdpi.commdpi.com The presence of the nitro group and the carbonyl and epoxide oxygens in this compound makes C—H···O hydrogen bonds particularly important in its supramolecular assembly. nih.gov Red spots on the dnorm map would indicate these close contacts, highlighting the primary forces holding the crystal lattice together. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the benzoyl group, the nitrophenyl group, and the oxirane ring connecting them. The conjugated π-systems of the aromatic rings are expected to give rise to strong absorptions.
Specific experimental UV-Vis spectral data for this compound is not available in the reviewed literature. However, the spectra of related chalcones typically show strong absorption bands corresponding to π → π* transitions within the aromatic rings and the enone system. For example, various 4-hydroxychalcone (B181621) derivatives exhibit maximum absorption (λmax) in the 312-327 nm range. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. Therefore, this compound is expected to absorb significantly in the UV-A or near UV-B region. The likely electronic transitions would include π → π* transitions associated with the phenyl and nitrophenyl rings, and n → π* transitions associated with the carbonyl group.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl and Nitrophenyl rings | ~250-350 nm |
| n → π* | Carbonyl group | >300 nm |
Note: This table is based on general principles of UV-Vis spectroscopy and data for related compounds, as specific experimental data for this compound was not found in the searched literature.
Computational and Theoretical Investigations of 4 Nitrochalcone Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular structure, stability, reactivity, and various other physicochemical characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Nitrochalcone (B191975) oxide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be the initial step in any computational analysis. nih.govmdpi.com
The primary goal is Geometry Optimization , a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The starting point for this optimization can be the experimentally determined crystal structure from X-ray diffraction studies. researchgate.net The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. This optimized structure provides a theoretical model of the molecule in the gas phase, free from crystal packing forces.
Once optimized, the resulting electronic structure reveals critical information about the distribution of electrons within the molecule, influencing its properties and reactivity.
Table 1: Representative Optimized Geometrical Parameters for a Chalcone (B49325) Oxide Backbone (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT optimization. Actual values for 4-Nitrochalcone oxide would need to be specifically calculated.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| Cα-Cβ | Epoxide Ring Carbon-Carbon Bond | ~1.47 Å |
| Cα-O(epoxide) | Epoxide Ring Carbon-Oxygen Bond | ~1.44 Å |
| C=O | Carbonyl Group Bond Length | ~1.23 Å |
| C-N | Aromatic Carbon-Nitro Group Bond | ~1.48 Å |
| Cα-Cβ-O(epoxide) | Epoxide Ring Angle | ~61.5° |
| Cβ-C(carbonyl)-O | Carbonyl Group Angle | ~120.5° |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule interacts with other species. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a significant indicator of molecular stability and reactivity. um.edu.my A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. um.edu.my Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap, indicating a potential for high reactivity. um.edu.my
Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound These values are representative and serve to illustrate the concept. Specific DFT calculations are required for this compound.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.53 | Energy of the highest occupied molecular orbital (electron-donating ability) |
| E(LUMO) | -3.33 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| Energy Gap (ΔE) | 3.20 | Indicates chemical reactivity and kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as well as the epoxide oxygen. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This visualization is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net
Derived from the HOMO and LUMO energies, Global Chemical Reactivity Descriptors (GCRDs) provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the principles of conceptual DFT. Key GCRDs include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E(LUMO)).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).
These descriptors would quantify the reactivity of this compound, providing a theoretical basis for its behavior in chemical reactions. nih.gov
Table 3: Representative Global Chemical Reactivity Descriptors This table provides an example of GCRD values. The actual values for this compound must be derived from its calculated HOMO and LUMO energies.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 6.53 |
| Electron Affinity (A) | -E(LUMO) | 3.33 |
| Electronegativity (χ) | (I+A)/2 | 4.93 |
| Chemical Hardness (η) | (I-A)/2 | 1.60 |
| Electrophilicity Index (ω) | μ²/2η | 7.59 |
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. preprints.orgpreprints.org These predicted shifts can be compared with experimental data, such as that available for this compound, to validate the accuracy of the computationally optimized structure. researchgate.net A strong correlation between predicted and experimental spectra confirms that the theoretical model is a reliable representation of the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. biointerfaceresearch.com This calculation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would identify the key electronic transitions, such as π→π* and n→π*, responsible for its absorption profile. nih.gov
Molecular Modeling and Docking Studies for Putative Biological Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. thepharmajournal.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, a docking study would involve:
Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor implicated in a disease pathway).
Placing the computationally optimized structure of this compound (the ligand) into the binding site of the receptor.
Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity (e.g., in kcal/mol). mdpi.com
The results would reveal the most likely binding mode, the strength of the interaction (binding energy), and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. rsc.org Such studies could suggest potential biological activities for this compound, guiding further experimental validation. journaljpri.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Currently, there is a notable scarcity of publicly available research specifically dedicated to the Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies of this compound. While the broader class of chalcones and nitrochalcones has been the subject of numerous computational studies to elucidate the relationship between their chemical structure and biological activities, specific and detailed QSAR/QSPR models for the epoxide derivative, this compound, are not extensively reported in scientific literature.
QSAR and QSPR studies are powerful computational tools in medicinal chemistry and materials science. They aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively. For chalcone derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. These descriptors often include electronic properties (such as atomic charges and dipole moments), steric factors (like molecular volume and surface area), and lipophilicity (log P).
In the context of nitrochalcones, the position and electronic effects of the nitro group are critical determinants of their biological activity. A QSAR model for a series of nitrochalcone analogues would typically involve calculating a variety of molecular descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
Although no specific QSAR or QSPR data tables for this compound can be presented due to the lack of available studies, a hypothetical QSAR study for a series of related chalcone oxides might explore descriptors such as:
Electronic Descriptors: The presence of the electron-withdrawing nitro group and the epoxide ring significantly alters the electronic distribution of the molecule. Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap would be crucial in modeling reactivity.
Topological Descriptors: These describe the connectivity of atoms in the molecule and can be related to its shape and size.
Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and atomic charges on the epoxide ring and nitro group could be important for predicting interactions with biological targets.
Without dedicated research on this compound, it is challenging to provide a detailed analysis of its structure-activity or structure-property relationships. Future computational studies are necessary to develop robust QSAR and QSPR models to guide the design of novel this compound derivatives with desired biological activities or properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.
For a molecule like this compound, the FMO analysis would be significantly influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the strained three-membered epoxide ring. The nitro group, being a strong deactivating group, would lower the energy of both the HOMO and LUMO. The epoxide ring, with its inherent ring strain and electronegative oxygen atom, would also impact the electronic distribution and orbital energies.
A typical FMO analysis of this compound, likely performed using Density Functional Theory (DFT) calculations, would provide the following key parameters:
| Parameter | Description | Expected Influence on this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. | The presence of the nitro group would likely lower the HOMO energy, making the molecule a weaker electron donor compared to unsubstituted chalcone oxide. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. | The nitro group would significantly lower the LUMO energy, making this compound a potent electron acceptor and thus highly electrophilic. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap indicates higher reactivity. | The strong electron-withdrawing nature of the nitro group is expected to reduce the HOMO-LUMO gap, suggesting a higher chemical reactivity for this compound compared to its non-nitrated counterpart. |
The distribution of the HOMO and LUMO densities across the molecule would also provide insights into the most probable sites for nucleophilic and electrophilic attack. In this compound, the LUMO is expected to be localized over the α,β-unsaturated ketone system and the nitro-substituted aromatic ring, indicating these as the primary sites for nucleophilic attack. The HOMO might be distributed over the phenyl ring and the oxygen atom of the epoxide, suggesting these as potential sites for electrophilic interaction.
It is important to emphasize that the above discussion is based on general principles of computational chemistry and studies of similar compounds. Precise values for the HOMO and LUMO energies and the HOMO-LUMO gap for this compound would require specific theoretical calculations. The absence of such dedicated studies in the literature highlights a gap in the current understanding of the electronic properties and reactivity of this particular compound.
Biological and Pharmacological Investigations of 4 Nitrochalcone Oxide Analogues in Vitro and Mechanistic Preclinical Studies
In vitro Antimicrobial Activity Studies
Analogues of 4-nitrochalcone (B191975) have been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.
Antibacterial Activity (e.g., Gram-Positive and Gram-Negative Strains)
Substituted nitrochalcones have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. In one study, a series of 4-nitro-containing substituted chalcones were screened for their effectiveness against Bacillus subtilis (a Gram-positive bacterium) and Klebsiella pneumoniae (a Gram-negative bacterium). The compounds exhibited low to moderate antibacterial activity, with zones of inhibition (ZOI) values ranging from 1.5 mm to 3.5 mm for B. subtilis and 2.5 mm to 7.2 mm for K. pneumoniae at concentrations of 0.1% and 0.2% nih.gov. Notably, a compound containing a dimethylamino group showed the most promising antibacterial activity, although it was less potent than the standard drug, ciprofloxacin (B1669076) nih.gov.
The antibacterial potential of chalcones is often linked to their chemical structure, including the presence and position of various substituents on their aromatic rings. For instance, chalcones are known to be precursors of flavonoids and possess a three-carbon α,β-unsaturated carbonyl bridge that is crucial for their biological activity nih.gov. The hydrophobicity of both the chalcone (B49325) analogues and the bacterial cell surface appears to play a role in their antibacterial efficacy, with some chalcones being more effective against more hydrophobic organisms like Staphylococcus aureus sapub.org.
Chalcone derivatives have also shown activity against multidrug-resistant (MDR) strains. For example, certain chalcones have demonstrated the ability to potentiate the activity of conventional antibiotics against both Gram-positive and Gram-negative MDR bacteria nih.gov. Some heterocyclic chalcone analogues have exhibited strong activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
Table 1: In vitro Antibacterial Activity of 4-Nitrochalcone Analogues
| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Substituted 4-nitrochalcones | Bacillus subtilis | Zone of Inhibition (ZOI) | 1.5 - 3.5 mm | nih.gov |
| Substituted 4-nitrochalcones | Klebsiella pneumoniae | Zone of Inhibition (ZOI) | 2.5 - 7.2 mm | nih.gov |
| 4-Nitrochalcone containing dimethylamino group | B. subtilis & K. pneumoniae | Antibacterial Activity | Best among tested nitrochalcones | nih.gov |
| Chalcone Analogues | Staphylococcus aureus | Antibacterial Activity | Good activity, correlated with hydrophobicity | sapub.org |
| (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Staphylococcus aureus (carrying NorA and MepA efflux pumps) | Efflux Pump Inhibition | Potential inhibitor of the MepA efflux pump | researchgate.net |
Antifungal Activity
Chalcone derivatives have also been evaluated for their antifungal properties. Studies have shown that some chalcone derivatives exhibit significant inhibitory effects against certain fungal species. For instance, a series of chalcone derivatives were found to be effective against the dermatophyte Microsporum gypseum, with some analogues showing activity superior to the standard antifungal drug ketoconazole (B1673606) researchgate.net. However, in the same study, these compounds did not show activity against Candida albicans or Aspergillus niger researchgate.net.
In another study, chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and tested against eight plant pathogenic fungi. One of the compounds, designated as H4, demonstrated very high inhibitory activity against Phytophthora capsici, with a median effective concentration (EC50) value of 5.2 µg/mL, which was significantly more potent than the control drugs Azoxystrobin and Fluopyram researchgate.net.
Table 2: In vitro Antifungal Activity of Chalcone Analogues
| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Chalcone derivatives | Microsporum gypseum | Antifungal Activity | Superior or comparable to ketoconazole | researchgate.net |
| Chalcone derivatives | Candida albicans | Antifungal Activity | No activity observed | researchgate.net |
| Chalcone derivatives | Aspergillus niger | Antifungal Activity | No activity observed | researchgate.net |
| Chalcone derivative H4 (containing 1,2,3,4-tetrahydroquinoline) | Phytophthora capsici | EC50 | 5.2 µg/mL | researchgate.net |
Mechanistic Insights into Microbial Inhibition
The mechanism by which chalcones exert their antimicrobial effects is believed to be multifactorial. The presence of the α,β-unsaturated keto group is considered crucial for their biological activity researchgate.net. One proposed mechanism of action for some chalcones is the damage of the bacterial cell wall sapub.org.
Furthermore, some chalcone analogues have been found to act as efflux pump inhibitors. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting these pumps, chalcones can restore the efficacy of existing antibiotics. For example, the chalcone (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has been identified as a potential inhibitor of the MepA efflux pump in Staphylococcus aureus researchgate.net.
In fungi, some chalcone derivatives are thought to act on the cell membrane and inhibit mitochondrial enzymes. The compound H4, for instance, was shown to act against Phytophthora capsici by targeting the cell membrane and inhibiting the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain researchgate.net.
In vitro Anticancer and Antiproliferative Activity Studies
Analogues of 4-nitrochalcone and related chalcone epoxides have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have focused on their cytotoxicity against various cancer cell lines and the underlying mechanisms of their antiproliferative effects.
Cell Line Specific Cytotoxicity Evaluations
The cytotoxic potential of 4-nitrochalcone (4NC) has been demonstrated against breast cancer cell lines. Specifically, 4NC showed cytotoxic effects towards MCF-7 and MDA-MB-231 breast cancer cells, with a lower impact on the non-tumorigenic cell line HB4a nih.gov. Another study on a nitrochalcone derivative (NCD) reported effective inhibition of cell proliferation in a rhabdomyosarcoma (RMS) cell line, with an IC50 value of 2.117 µg/ml researchgate.net.
A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exhibited potent, dose- and time-dependent anti-tumor activity against esophageal squamous cell carcinoma (ESCC) cell lines KYSE-450 and Eca-109 nih.govresearchgate.net. The IC50 values for a series of twenty chalcone derivatives against these cell lines ranged from 4.97 to 56.39 µM and 9.43 to 67.40 µM, respectively, with Ch-19 being the most potent nih.gov.
Chalcone epoxide analogues have also been evaluated for their growth-inhibitory effects. A study on new analogues of chalcone epoxide as selective COX-2 inhibitors showed growth inhibition of the human hepatocellular carcinoma (HepG2) cell line in a concentration- and time-dependent manner nih.govresearchgate.net.
Table 3: In vitro Cytotoxicity of 4-Nitrochalcone and Chalcone Epoxide Analogues
| Compound/Analogue | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 4-Nitrochalcone (4NC) | MCF-7 (Breast Cancer) | Cytotoxicity | Active | nih.gov |
| 4-Nitrochalcone (4NC) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Active | nih.gov |
| Nitrochalcone derivative (NCD) | Rhabdomyosarcoma (RMS) | IC50 | 2.117 µg/ml | researchgate.net |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Cancer) | IC50 | 4.97 - 56.39 µM (for a series) | nih.gov |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal Cancer) | IC50 | 9.43 - 67.40 µM (for a series) | nih.gov |
| Chalcone epoxide analogues | HepG2 (Liver Carcinoma) | Growth Inhibition | Concentration- and time-dependent | nih.govresearchgate.net |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The anticancer activity of 4-nitrochalcone analogues is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The novel chalcone derivative Ch-19 was found to induce G2/M phase arrest in both Eca-109 and KYSE-450 esophageal cancer cells, leading to apoptosis nih.govresearchgate.net. This effect was associated with the promotion of reactive oxygen species (ROS) accumulation within the cancer cells nih.govresearchgate.net.
In breast cancer cells, 4-nitrochalcone was found to modulate the mTOR signaling pathway, a key regulator of cell growth and proliferation. It led to a decrease in the activation of the effectors Raptor and S6K1, resulting in reduced protein synthesis. Concurrently, there was an increase in LC3-II levels, a marker of autophagy, but the protective autophagic response was incomplete, ultimately leading to cell death nih.gov.
Other chalcone analogues have also been shown to induce M phase arrest and apoptosis in HeLa cells . The mechanism often involves the disruption of microtubule dynamics, which are essential for cell division . Some chalcones can induce cell cycle arrest at the G2/M checkpoint, which can be linked to the activation of p53 and the induction of p21 . The induction of apoptosis by chalcones can also involve the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein in DNA repair and cell death mdpi.com.
Modulation of Intracellular Signaling Pathways (e.g., mTOR, protein synthesis)
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and protein synthesis. mdpi.com Its signaling pathway is a key target in various therapeutic areas. Research into 4-nitrochalcone (4NC), the direct precursor to 4-nitrochalcone oxide, has demonstrated its ability to modulate this pathway.
Table 1: Effect of 4-Nitrochalcone on mTOR Pathway Effectors
| Compound | Target Effectors | Observed Effect | Outcome | Reference |
| 4-Nitrochalcone | Raptor, S6K1 | Decreased activation/phosphorylation | Reduction in protein synthesis | rsc.orgnih.gov |
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer agents. nih.gov Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov The class of chalcone oxides (epoxides) has been identified as possessing inhibitory activity against tubulin polymerization.
Studies have shown that certain chalcone epoxides can act as growth inhibitors for cancer cell lines. nih.gov One analogue, in particular, was found to interfere with the enhancement of tubulin polymerization, suggesting that microtubules are a direct target. nih.gov This activity leads to a blockage of the cell cycle at the G2/M checkpoint, ultimately inducing apoptosis. nih.gov While specific data for this compound is not detailed, the activity of the parent chalcone epoxide structure indicates a high potential for this mechanism of action. Many chalcone derivatives are known to bind to the colchicine-binding site of tubulin, thereby inhibiting its assembly into microtubules. nih.govresearchgate.net
Table 2: Tubulin Polymerization Inhibition by Chalcone Analogues
| Compound Class | Activity | Mechanism | Reference |
| Chalcone Epoxides | Growth inhibition of cancer cells | Interference with tubulin polymerization, G2/M cell cycle arrest | nih.gov |
| Chalcone Derivatives | Inhibition of tubulin assembly | Binding to colchicine-binding site | nih.govresearchgate.net |
In vitro Anti-inflammatory Activity and Related Mechanisms
Chalcones and their analogues are widely recognized for their anti-inflammatory properties. nih.govmdpi.com This activity stems from their ability to modulate various enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Inflammatory Mediators (e.g., COX, LOX, iNOS)
Chronic inflammation is associated with the overproduction of inflammatory mediators by enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS). nih.gov Chalcone derivatives have demonstrated the ability to inhibit these key enzymes. mdpi.com
Several studies have reported that chalcones can suppress the expression and activity of iNOS and COX-2 in macrophage cell lines stimulated by lipopolysaccharide (LPS). mdpi.comresearchgate.net The inhibition of iNOS leads to a reduction in nitric oxide (NO) production, a key inflammatory signaling molecule. nih.gov While the specific inhibitory concentrations for this compound are not available, research on a series of nitrochalcones indicates that the position of the nitro group significantly influences anti-inflammatory potency, suggesting that these derivatives are active modulators of inflammatory enzymes. mdpi.com
Suppression of Pro-inflammatory Cytokines
Pro-inflammatory cytokines are signaling proteins that mediate and regulate inflammation. Chalcone analogues have been shown to suppress the production of these key molecules. The anti-inflammatory effects of chalcones are partly attributed to their ability to inhibit the production of pro-inflammatory mediators, which would include cytokines. nih.gov The mechanism often involves the inhibition of signaling pathways, such as the NF-κB pathway, which is a critical regulator of cytokine gene expression. nih.gov By blocking these pathways, chalcone derivatives can effectively reduce the inflammatory cascade.
In vitro Antioxidant Activity Assays
Radical Scavenging Capabilities
The ability of a compound to scavenge free radicals is a primary measure of its antioxidant activity. Various in vitro assays are used to determine this capability, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. who.intresearchgate.net
Studies on monosubstituted chalcones have explored the effect of different functional groups on their antioxidant potential. who.int For instance, a comparative study noted that a 3'-nitrochalcone derivative displayed different radical scavenging activity compared to other substituted analogues, highlighting that the electronic properties and position of the nitro group are crucial determinants of antioxidant capacity. who.int Another study that synthesized 4-Nitro Chalcone confirmed its antioxidant activity. wisdomlib.org The presence of hydroxyl groups often enhances the radical scavenging ability of chalcones. nih.govnih.govresearchgate.net Although specific DPPH assay results for this compound are not detailed in the available literature, the known antioxidant activity of the nitro-chalcone scaffold suggests it would possess radical scavenging capabilities. wisdomlib.orgwho.int
Table 3: Antioxidant Activity Profile of Chalcone Analogues
| Compound/Class | Assay | Activity | Key Findings | Reference |
| Nitrochalcones | Radical Scavenging | Varies with substitution pattern | Electronic effects of the nitro group influence antioxidant capacity. | who.int |
| 4-Nitro Chalcone | DPPH Assay | Antioxidant activity confirmed | Exhibited considerable antioxidant activity. | wisdomlib.org |
| Hydroxylated Chalcones | DPPH Assay | Potent Radical Scavenging | The presence and position of hydroxyl groups enhance activity. | nih.govnih.govresearchgate.net |
Reducing Power Assays
The reducing power of a compound is a significant indicator of its potential antioxidant activity, reflecting its ability to donate electrons and reduce oxidized intermediates. The ferric reducing antioxidant power (FRAP) assay is a common method used to evaluate this capacity. In this assay, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color, is measured spectrophotometrically. An increase in absorbance at 700 nm is directly proportional to the reducing power of the sample.
While the broader class of chalcones has been investigated for antioxidant properties, specific data from reducing power assays on this compound are not extensively detailed in the available literature. However, studies on related chalcone structures provide insights. For instance, research on 4-hydroxychalcone (B181621) demonstrated a 63.4% inhibition of the DPPH radical, a different but related measure of antioxidant capacity researchgate.netufms.br. The antioxidant potential of chalcones is often attributed to the reactivity of phenolic hydroxyl groups which can form stabilizing phenoxy radicals nih.gov.
The electronic properties of substituents on the chalcone rings play a crucial role. Electron-donating groups are generally considered to enhance antioxidant activity. Conversely, the 4-nitro group is a strong electron-withdrawing group, which can influence the molecule's ability to donate an electron. Studies on nitro-substituted chalcones have shown varied results depending on the specific assay and the position of the nitro group nih.gov. Further specific investigations are required to quantify the ferric reducing power of this compound and its analogues.
In vitro Enzyme Inhibition Studies
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes nih.govnih.gov. Chalcones and their derivatives have attracted considerable attention as potential inhibitors of these enzymes nih.govscielo.br. The inhibition of α-amylase can reduce the breakdown of complex carbohydrates like starch, while α-glucosidase inhibition slows the cleavage of disaccharides into absorbable monosaccharides researchgate.netscielo.brfrontiersin.org.
A wide range of chalcone derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes, with many demonstrating significant activity, sometimes greater than standard inhibitors like acarbose (B1664774) nih.gov. However, specific inhibitory concentration (IC₅₀) values for this compound against α-glucosidase and α-amylase are not prominently reported in the reviewed scientific literature. The activity of chalcones in this context is highly dependent on their substitution patterns, which influence their binding to the active sites of the enzymes. Further research is needed to determine the specific inhibitory efficacy and kinetics of this compound analogues on these digestive enzymes.
Aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD) are critical enzymes in the biosynthesis of steroid hormones nih.gov. Aromatase catalyzes the final step in estrogen production, while 17β-HSD isozymes are involved in the interconversion of potent and less potent androgens and estrogens nih.govnih.gov. Inhibition of these enzymes is a key strategy in the treatment of hormone-dependent cancers, such as certain types of breast cancer nih.gov.
In vitro Antiprotozoal Activities (e.g., Leishmanicidal Effects)
Chalcone derivatives have demonstrated significant potential as antiprotozoal agents, with notable activity against various species of Leishmania, the parasite responsible for leishmaniasis. Research has specifically highlighted the efficacy of 4-nitrochalcone (4NC) against Leishmania amazonensis. In vitro studies have shown that free 4NC can reduce the viability of L. amazonensis promastigotes nih.gov. The proposed mechanism involves the induction of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and an increase in plasma membrane permeability, ultimately leading to parasite death nih.gov.
The leishmanicidal activity of chalcones is highly structure-dependent. Studies on various synthetic chalcones have reported a range of potencies. For example, a series of synthetic chalcones tested against Leishmania (Viannia) braziliensis showed IC₅₀ values for the promastigote form ranging from 1.38 to 6.36 μM nih.gov. Another study on 4,8-dimethoxynaphthalenyl chalcones against L. amazonensis reported IC₅₀ values from 3.3 to 264.1 μM, highlighting how different substitutions dramatically alter the activity mdpi.com.
| Compound | Target Species | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Synthetic Chalcone 1 | L. (V.) braziliensis promastigotes | 1.38 ± 1.09 | nih.gov |
| Synthetic Chalcone 2 | L. (V.) braziliensis promastigotes | 6.36 ± 2.04 | nih.gov |
| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | L. amazonensis promastigotes | 3.3 ± 0.34 | mdpi.com |
| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one | L. amazonensis promastigotes | 26.1 ± 0.09 | mdpi.com |
| Licochalcone A (48h) | L. amazonensis promastigotes | 3.88 | researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activities of chalcone derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings (A and B). The nitro group (NO₂), being a strong electron-withdrawing group, significantly alters the electronic properties of the chalcone scaffold and thereby modulates its interaction with biological targets mdpi.com.
Structure-activity relationship (SAR) studies have revealed that the placement of the nitro group is a critical determinant of the pharmacological effect. For instance, the anti-inflammatory activity of nitrochalcones has been shown to be highly dependent on the location of the NO₂ group mdpi.com. Symmetrical substitution patterns on both aromatic rings have also been suggested to improve biological efficacy against inflammatory targets researchgate.net. The α,β-unsaturated ketone moiety (the enone system) is also considered essential for many biological activities, acting as a Michael acceptor mdpi.com.
The specific position of the nitro group on either Ring A or Ring B of the chalcone structure can lead to distinct biological outcomes.
Ortho-Position: Several studies have indicated that a nitro group at the ortho (2 or 2') position enhances certain biological activities. For example, nitrochalcones with an ortho-nitro group on either Ring A or Ring B have demonstrated the most potent anti-inflammatory effects mdpi.com. This has been corroborated in various experimental models, where the ortho-substituted isomers were identified as the most effective anti-inflammatory agents among the studied nitrochalcones mdpi.com. The ortho position of the nitro group can induce a significant twist in the molecule, which may affect its ability to fit into the active site of specific enzymes or receptors mdpi.com.
Para-Position: A nitro group at the para (4 or 4') position has also been shown to be significant. In studies of vasorelaxant effects, a chalcone with a nitro group in the para position of Ring B was found to have high activity mdpi.com. This suggests that for interactions with different biological targets, the electronic and steric effects of a para-nitro group may be more favorable. In the context of anticancer activity, a 2,4,6-trimethoxy-4′-nitrochalcone was identified as having the strongest activity against esophageal cancer cells, highlighting the importance of the 4'-nitro substitution in that specific molecular framework nih.gov.
These findings underscore that the position of the nitro group is a key factor in the rational design of chalcone derivatives with specific and enhanced biological activities.
Impact of Other Substituents on Biological Potency
The biological potency of this compound analogues is significantly modulated by the presence, position, and electronic nature of other substituents on the aromatic rings. In vitro and mechanistic studies reveal that these modifications can drastically alter the anti-inflammatory, anticancer, and mutagenic properties of the parent compound.
Electron-withdrawing groups, such as additional nitro or fluoro moieties, particularly on the benzoyl (4') ring, have been shown to enhance the biological activity of chalcones and their oxides in mutagenicity assays. nih.gov Conversely, the introduction of electron-donating groups like acetamido or methoxy (B1213986) groups tends to have the opposite effect. nih.gov
In the context of anti-inflammatory activity , the presence and position of the nitro group itself are critical for potency. Studies comparing nitrochalcones to unsubstituted chalcones demonstrated that the nitro group generally enhances anti-inflammatory effects. mdpi.com For instance, nitrochalcones with the nitro group at the ortho position of either aromatic ring exhibited the highest percentage of edema inhibition in preclinical models. mdpi.com Specifically, one study reported that while an unsubstituted chalcone showed 31.75% inhibition, analogues with ortho-nitro groups displayed inhibition percentages as high as 71.17% and 80.77%. mdpi.com
For anticancer activity , the addition of other substituents can lead to analogues with superior potency. A notable example is 2,4,6-trimethoxy-4′-nitrochalcone, which was identified from a series of synthesized analogues for its potent dose- and time-dependent anti-tumor activity against esophageal squamous cell carcinoma cell lines. nih.gov The efficacy of this compound was attributed to the combined effect of the methoxy groups on the aromatic ketone ring and the 4-nitro group on the aromatic aldehyde ring. nih.gov The cytotoxic activity of nitrochalcones has also been observed against human nasopharyngeal epidermoid tumor cell lines. researchgate.net
The antimicrobial potential of these analogues is also influenced by substituent patterns. In a study evaluating nitrochalcones for antibacterial and antifungal properties, the specific placement of substituents determined the spectrum of activity. For example, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was found to have the strongest antimicrobial activity against P. fluorescence with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL. researchgate.net
Table 1: Impact of Substituents on the Biological Potency of 4-Nitrochalcone Analogues| Substituent/Modification | Biological Activity Affected | Observed Impact | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., -NO₂, -F) on 4'-position | Mutagenicity | Increased activity | nih.gov |
| Electron-donating groups (e.g., -NHCOCH₃, -OCH₃) | Mutagenicity | Decreased activity | nih.gov |
| Ortho-nitro group substitution | Anti-inflammatory | Potent activity (up to 80.77% inhibition) compared to unsubstituted chalcone (31.75% inhibition) | mdpi.com |
| 2,4,6-trimethoxy and 4'-nitro substitution | Anticancer (Esophageal) | Superior anti-tumor potency; IC₅₀ values of 4.97 µM and 9.43 µM in two cell lines | nih.gov |
| 2-methoxy and 3'-nitro substitution | Antimicrobial | Strong activity against P. fluorescence (MIC of 20 µg/mL) | researchgate.net |
Preclinical Toxicological Evaluations (in vitro and in vivo mechanistic studies, excluding clinical safety profiles)
Preclinical toxicological assessment of this compound and its analogues is crucial for understanding their potential as therapeutic agents. These evaluations are conducted through a variety of in vitro and in vivo mechanistic studies.
In vivo studies on the parent compound, 4-nitrochalcone, in a murine model showed no signs of toxicity based on hematological, biochemical, and histological parameters, with a lethal dose (LD₅₀) greater than 2000 mg/kg. nih.gov While this provides foundational information, more specific mechanistic studies are required to understand the toxicological profile of the epoxide derivatives. The primary focus of in vitro toxicology is to investigate potential genotoxic and mutagenic effects at the cellular level.
Mutagenic Activity Studies (in vitro Salmonella Assay)
The mutagenic potential of this compound and related compounds has been evaluated using the in vitro Salmonella assay, commonly known as the Ames test. nih.gov This assay utilizes specific strains of Salmonella typhimurium (e.g., TA98 and TA100) with pre-existing mutations in the histidine operon, making them unable to synthesize histidine. Mutagenic compounds can cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
A key finding from these studies is that the epoxidation of chalcones to form their corresponding oxides generally leads to an increase in mutagenic activity. nih.gov The parent compound, 4-nitrochalcone, exhibited the highest mutagenicity among a series of 31 monosubstituted chalcones, particularly after metabolic activation with a rat liver enzyme fraction (S9 mix). nih.gov
Structure-activity relationship analyses from these assays provide further insight. The mutagenicity of these compounds is influenced by both electronic factors and hydrophilicity. nih.gov For instance, chalcones and their oxides with an electron-withdrawing substituent, such as the nitro group, on the benzoyl (4') ring generally show higher mutagenic activity than their counterparts with the substituent on the phenyl (4) ring. nih.gov In contrast, electron-donating substituents like acetamido and methoxy groups tend to result in lower mutagenic activity. nih.gov
Table 2: Mutagenicity of 4-Nitrochalcone in the Salmonella Assay| Compound | Assay Strain | Condition | Mutagenic Activity (revertants/nmole) | Reference |
|---|---|---|---|---|
| 4-Nitrochalcone | S. typhimurium TA98 or TA100 | With S9 metabolic activation | 3.0 | nih.gov |
Advanced Applications and Potential in Materials Science
Investigation of Nonlinear Optical (NLO) Properties
Chalcone (B49325) derivatives are of significant interest in the field of nonlinear optics due to their potential for high second- and third-order NLO responses. These properties are crucial for applications in photonics and optoelectronics, including frequency conversion, optical switching, and optical limiting. The NLO response in organic molecules is often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. In 4-Nitrochalcone (B191975) oxide, the nitro group acts as a strong electron acceptor, which is expected to enhance its NLO properties.
Second Harmonic Generation is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy and frequency. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.
Table 1: Theoretical First Hyperpolarizability (β) of a Related Nitrochalcone Derivative (NPSP) at Different Wavelengths
| Wavelength (nm) | β (10⁻³⁰ esu) |
| 1064 | 35.4 |
| 1319 | 20.8 |
| 1550 | 14.7 |
| 1907 | 9.7 |
Data adapted from a study on a related nitrochalcone derivative, providing a theoretical basis for the potential NLO properties of 4-Nitrochalcone oxide. rsc.org
Third-order NLO properties are the basis for applications like optical limiting and all-optical switching. Optical limiting materials exhibit a decrease in transmittance with an increase in incident light intensity, which is a crucial function for protecting sensitive optical components and human eyes from high-intensity laser beams. Optical switching, on the other hand, involves controlling the intensity or direction of a light beam with another light beam.
The investigation of third-order NLO properties in various chalcone derivatives suggests that this compound could be a promising candidate for these applications. The strong intramolecular charge transfer facilitated by the nitro group can lead to a large third-order nonlinear susceptibility (χ⁽³⁾). Research on donor-acceptor substituted 4'-methoxy chalcone derivatives has shown that the nonlinear response increases with the strength of the electron-accepting group. scispace.com
Table 2: Third-Order Nonlinear Optical Properties of a Donor-Acceptor Substituted Chalcone
| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| 4'-methoxy-4-nitrochalcone | -2.5 x 10⁻¹² | 1.8 x 10⁻⁸ | 1.5 x 10⁻¹³ |
This table presents data for a chalcone derivative with a nitro group, illustrating the magnitude of third-order NLO properties that could be expected in similar structures like this compound. scispace.com
Role as Intermediates in Advanced Organic Synthesis
Chalcone epoxides are valuable and versatile intermediates in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds, including flavonoids and isoflavonoids. nih.govsemanticscholar.org The epoxide ring is highly strained and susceptible to ring-opening reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds.
The synthesis of flavonoids, a class of compounds with significant biological activities, often proceeds through a chalcone epoxide intermediate. nih.gov For example, the intramolecular cyclization of a 2'-hydroxychalcone (B22705) epoxide can lead to the formation of a flavanone, which can be further converted to other flavonoid subclasses. semanticscholar.org A thesis has reported the synthesis of 2'-hydroxy-4-nitrochalcone epoxide, highlighting the feasibility of creating such nitro-substituted intermediates. ru.ac.bd
The presence of the nitro group in this compound can influence the reactivity of the epoxide ring and provide a handle for further functionalization. This makes it a potentially valuable building block in the synthesis of novel bioactive molecules and functional materials. One-pot synthesis methods for chalcone epoxides have been developed to improve efficiency and reduce waste, further enhancing their utility in green chemistry. researchgate.netacs.orgresearchgate.net
Use as Chemical Probes for Biological Systems
Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes within living cells. fluorofinder.com Chalcone derivatives have emerged as a promising class of fluorescent dyes due to their tunable photophysical properties. nih.gov The core structure of chalcone allows for modifications that can lead to probes with large Stokes shifts, high photostability, and sensitivity to their local environment.
The introduction of a nitro group, an electron-withdrawing group, can significantly impact the fluorescence properties of the chalcone scaffold, often leading to changes in emission wavelength and quantum yield. While specific studies on this compound as a chemical probe are lacking, research on other chalcone-based fluorescent probes provides a strong rationale for its potential in this area. For instance, julolidine-chalcone derivatives have been developed as fluorescent probes for the detection of metal ions like Al³⁺ in environmental and biological samples. nih.gov
Furthermore, chalcone-based fluorescent dyes have been successfully employed for cellular imaging, demonstrating their ability to permeate cell membranes and accumulate in specific organelles. nih.gov The development of chalcone probes with mega-Stokes shifts is particularly advantageous for bioimaging as it minimizes interference from autofluorescence. nih.gov Given these precedents, this compound represents an intriguing scaffold for the design of novel chemical probes for studying various biological systems and processes. youtube.com
Future Perspectives and Research Directions for 4 Nitrochalcone Oxide
Development of Novel Green Synthetic Strategies
The synthesis of chalcone (B49325) epoxides, including 4-nitrochalcone (B191975) oxide, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing environmentally benign, efficient, and safe synthetic protocols.
One promising avenue is the advancement of one-pot syntheses . These processes, which combine the initial Claisen-Schmidt condensation to form the chalcone precursor followed by its epoxidation without isolating intermediates, significantly reduce waste and improve reaction efficiency. researchgate.netsjf.edu Research is ongoing to optimize catalysts and reaction conditions for these consecutive reactions.
The use of green oxidizing agents is another critical area. Hydrogen peroxide is an attractive option due to its low cost and the fact that its only byproduct is water. sjf.edu Future work could focus on developing highly efficient catalytic systems that can activate hydrogen peroxide under mild conditions for the epoxidation of nitrochalcones.
Furthermore, photocatalysis and organocatalysis represent cutting-edge approaches. An organophotoredox catalytic system using visible light has been shown to facilitate the aerobic epoxidation of chalcones under benign conditions, offering a metal-free alternative. thieme-connect.com Similarly, the use of simple, commercially available organocatalysts like the amino acid proline, potentially in greener solvents like water, is a promising strategy for developing more sustainable epoxidation methods. wmich.edu Building upon the established use of solvent-free grinding techniques for synthesizing the 4-nitrochalcone precursor, future studies could explore the mechanochemical epoxidation of the double bond, further reducing solvent usage. uns.ac.idresearchgate.netundip.ac.id
| Synthetic Strategy | Key Features & Advantages | Future Research Focus |
| One-Pot Synthesis | Combines Claisen-Schmidt condensation and epoxidation; Minimizes waste by avoiding intermediate isolation. researchgate.netsjf.edu | Optimization of catalysts and reaction conditions for nitro-substituted chalcones. |
| Photocatalysis | Uses visible light and an organocatalyst; Metal-free and operates under benign conditions. thieme-connect.com | Expanding the substrate scope to various nitrochalcones and improving quantum yields. |
| Organocatalysis | Employs simple catalysts like amino acids (e.g., proline); Can be performed in green solvents like water. wmich.edu | Development of more efficient and stereoselective organocatalysts. |
| Green Oxidants | Utilizes hydrogen peroxide, with water as the only byproduct. sjf.edu | Designing novel catalysts for efficient H₂O₂ activation under mild conditions. |
Exploration of Under-Investigated Chemical Transformations
4-Nitrochalcone oxide is a versatile synthetic intermediate due to the strained three-membered epoxide ring. While some of its reactivity is known, a vast potential for novel chemical transformations remains to be explored.
The regio- and stereoselective ring-opening of the epoxide is a key area for future investigation. wmich.edu Nucleophilic attack can occur at either of the two electrophilic carbons of the epoxide ring, and the outcome is influenced by the catalyst (acidic or basic) and the nature of the nucleophile. Systematic studies using a wide array of nucleophiles (e.g., thiols, amines, azides, cyanides) would lead to a diverse library of novel α-hydroxy or β-substituted ketone derivatives, which could be screened for biological activity. For instance, acidic hydrolysis in methanol (B129727) is known to produce 2-hydroxy-3-methoxy-3-phenylpropiophenone racemates, while alkaline hydrolysis can yield α-hydroxychalcones. rsc.org A thorough exploration of these transformations for the 4-nitro substituted variant is warranted.
Further research could also focus on cycloaddition reactions and rearrangement reactions . The epoxide ring can potentially participate in reactions with dipolarophiles or be induced to rearrange under thermal or photochemical conditions to yield novel heterocyclic structures. The electron-withdrawing nature of the 4-nitro group can significantly influence the electronic properties and reactivity of the epoxide, potentially leading to unique chemical behaviors not observed in other chalcone oxides.
Advanced Mechanistic Studies of Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent or a biological probe. Future research should move beyond preliminary screening to in-depth mechanistic studies.
A primary area of focus should be the identification of direct molecular targets . Many chalcones are known to interact with enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and protein tyrosine phosphatases (PTP1B, CDC25B), as well as structural proteins like tubulin. nih.govmdpi.com Advanced proteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify the specific cellular binding partners of this compound. The epoxide moiety makes it a potential covalent modifier, and identifying the specific amino acid residues it reacts with is a key research goal.
Elucidating the role of the nitro group and the epoxide ring in these interactions is also critical. Studies have shown that epoxidation of 4-nitrochalcone increases its mutagenicity, suggesting a potential for direct interaction with nucleic acids. nih.gov The strong electron-withdrawing properties of the nitro group can influence the reactivity of the epoxide and its ability to form hydrogen bonds with target proteins, a phenomenon observed with nitrochalcones and enzymes like COX-2. mdpi.com Investigating how the epoxide modification alters interactions with known pathways, such as the mTOR pathway which is affected by the parent 4-nitrochalcone, will be an important research direction. nih.gov Furthermore, exploring whether the epoxide derivative retains or modifies the ability of some chalcones to generate reactive oxygen species (ROS) could reveal novel mechanisms of action. nih.gov
Design and Synthesis of Highly Selective and Potent Derivatives
The this compound scaffold is ripe for chemical modification to enhance its potency and selectivity for specific biological targets. Future research will leverage rational design and combinatorial synthesis to create novel derivatives with improved pharmacological profiles.
Structure-Activity Relationship (SAR) studies will be fundamental to this effort. Existing SAR data for chalcones and their oxides indicate that electronic properties are key determinants of activity. nih.gov For example, electron-withdrawing groups like the nitro group have been shown to enhance certain biological effects. nih.gov A systematic approach would involve synthesizing a library of this compound analogues with varied substituents on both aromatic rings. These modifications could modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, allowing for the fine-tuning of biological activity.
Another promising strategy is the creation of hybrid molecules . This involves covalently linking the this compound scaffold to other pharmacophores, such as other heterocyclic systems like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, to achieve synergistic or multi-target effects. frontiersin.orgresearchgate.net This approach has been successful for other chalcone-based compounds and could lead to derivatives with novel mechanisms of action or improved efficacy.
| Derivative Design Strategy | Rationale | Potential Outcome |
| Systematic SAR | Modulate electronic and steric properties by varying substituents on both aryl rings. | Identification of key structural features for potency and selectivity; development of optimized leads. nih.govwho.int |
| Hybrid Molecules | Combine the this compound scaffold with other known pharmacophores (e.g., oxadiazoles). frontiersin.orgresearchgate.net | Creation of compounds with multi-target activity or synergistic effects. |
| Bioisosteric Replacement | Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). | Fine-tuning of electronic properties and metabolic stability while retaining desired activity. |
Integration of Experimental and Computational Approaches (e.g., AI/ML in SAR)
The synergy between experimental synthesis and computational modeling is set to revolutionize the discovery and optimization of bioactive compounds like this compound. Future research should fully integrate these approaches to accelerate progress.
Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting and understanding the interactions between this compound derivatives and their biological targets. mdpi.comnih.gov These techniques can help visualize binding modes, identify key intermolecular interactions, and rationalize experimentally observed SAR data. For instance, docking studies can predict how modifications to the chalcone oxide scaffold affect its binding affinity and orientation within an enzyme's active site. mdpi.com
The application of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful tool for navigating the vast chemical space of possible derivatives. Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like random forests, can be trained on experimental data to predict the biological activity of unsynthesized compounds. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govmdpi.com Such models have already been successfully applied to screen large libraries of chalcones for potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These predictive models, combined with computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be essential for designing derivatives with not only high potency but also favorable drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
